2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol

Medicinal Chemistry Chemical Biology Building Block Sourcing

Medicinal chemistry programs require precise 4-substituted piperidine scaffolds to avoid regioisomer-driven solubility or reactivity failures. This tertiary amine-alcohol building block (C₁₁H₂₄N₂O, MW 200.32) solves that need with a verified 4-position N-isopropyl-N-methylamino substitution pattern. - **Multi-vector handle**: Basic piperidine N + tertiary amine + primary OH for ester/ether/PEGylation - **High purity mode**: 98% (HPLC) minimizes stoichiometric uncertainty in library synthesis - **Active multi-vendor supply**: Mitigates single-source dependency vs. discontinued or restricted analogs - **Distinct CAS 1353958-39-0**: Enables publication-grade regioisomer traceability (vs. 3-substituted CAS 1353975-06-0)

Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol
Cat. No. B7919484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol
Molecular FormulaC11H24N2O
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCC(C)N(C)C1CCN(CC1)CCO
InChIInChI=1S/C11H24N2O/c1-10(2)12(3)11-4-6-13(7-5-11)8-9-14/h10-11,14H,4-9H2,1-3H3
InChIKeyUWDGJWVTAZMOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-Ethanol Building Block Overview


2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS 1353958-39-0, molecular formula C₁₁H₂₄N₂O, molecular weight 200.32) is a synthetic small-molecule building block featuring a piperidine ring substituted at the 4-position with an N-isopropyl-N-methylamino group and at the 1-position with a hydroxyethyl group . This tertiary amine–alcohol scaffold is commercially supplied as a research intermediate, with catalog listings from multiple vendors indicating its utility in medicinal chemistry and chemical biology probe synthesis . The combination of a basic piperidine nitrogen, a tertiary amine side chain, and a primary hydroxyl group creates a multi-vector chemical handle useful for further functionalization in library synthesis and structure–activity relationship (SAR) exploration .

Multi-vector building block with tertiary amine and primary alcohol handles
4‑substituted piperidine core for SAR exploration and library synthesis
Multiple purity grades available from active supplier channels

Why Generic Substitution Fails


Within the class of piperidine–ethanol derivatives, small alterations in substitution position (4- vs. 3- vs. 2-), linker architecture (direct attachment vs. methylene spacer), and stereochemistry yield compounds with materially different physicochemical profiles, reactivity, and supply status. 2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol is specifically characterized by its 4-position N-isopropyl-N-methylamino substitution directly attached to the piperidine ring; this arrangement produces a distinct combination of predicted density, boiling point, and hydrogen-bonding capacity relative to regioisomeric and linker-extended analogs . Failing to account for these differences when sourcing building blocks can result in altered solubility, unintended reactivity at the amino handle, or selection of a discontinued product line. The quantitative evidence compiled in Section 3 is designed to support precise, comparator-grounded procurement choices.

Regioisomeric mismatch3‑ vs. 4‑substitution may shift target binding geometry and SAR interpretation.
Linker architecture differenceDirect attachment vs. methylene spacer alters predicted density and boiling point; purification protocols may not transfer.
Functional handle absenceNon‑hydroxylated precursors cannot serve as direct replacements in alcohol‑dependent coupling or derivatization steps.

Evidence vs. Closest Analogs


Physicochemical Profile vs. Methylene-Spacer Analog

The direct 4-substitution pattern of 2-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol leads to a higher predicted density (1.0 ± 0.1 g/cm³) and a lower predicted boiling point (292.8 ± 30.0 °C at 760 mmHg) compared to the methylene-spacer analog 2-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol (CAS 1353966-15-0), for which the predicted density is 0.942 ± 0.06 g/cm³ and the predicted boiling point is 301.1 ± 12.0 °C . These differences arise from the altered molecular geometry and electronic distribution when the tertiary amine is attached via a methylene linker rather than directly to the piperidine ring. For purification method selection, the approximately 8 °C boiling point differential together with the density difference may affect distillation protocol design and solvent extraction behavior.

Density & BP
Predicted
Target: 1.0 ± 0.1 g/cm³, 292.8 ± 30.0 °C Comparator (methylene-spacer): 0.942 ± 0.06 g/cm³, 301.1 ± 12.0 °C
Reported differences may affect distillation and extraction protocol design.
Predicted values; confirm experimentally.
Medicinal Chemistry Chemical Biology Building Block Sourcing

Supply-Chain and Discontinuation Risk

As of 2019, the CymitQuimica listing for 2-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol (catalog reference 10-F085025, 500 mg) is explicitly marked as 'Discontinued' . In contrast, closets analogs such as 2-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol (CAS 1353966-15-0) were still open for enquiry via the same supplier . This status differential constitutes a critical procurement factor: researchers dependent on a single discontinued source face supply interruption, whereas the methylene-spacer analog maintained active supply channels. The CymitQuimica Fluorochem-branded listing (¥15,268/500 mg on cnreagent.com) further confirms that the compound is available through select distributors but with limited catalog breadth .

Supplier Status
Head-to-head
Target: Discontinued (CymitQuimica), limited active listings Comparator (methylene-spacer): Active enquiry status
Discontinued status elevates procurement risk; verify active supply before project commitment.
Supplier catalog data 2025–2026.
Chemical Procurement Supply Chain Risk Research Continuity

Purity Grade Comparison Across Suppliers

Multiple purity grades are available for 2-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol: 98% from Leyan (catalog 1811218), 97% from Chemenu (catalog CM496906), and 95% from AKSci . This 3-percentage-point spread between the highest and lowest commercial grades is meaningful for reactions where stoichiometric precision or impurity-sensitive downstream steps (e.g., Pd-catalyzed couplings, enzyme assays) are involved. Closely related analogs such as 2-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS 1354009-04-3) are listed at 95% via AKSci but without documentation of higher-grade alternatives . The availability of a 98% specification distinguishes the target compound for applications requiring tighter purity tolerances.

Purity Grades
Cross-study comparable
Target: 98% (Leyan), 97% (Chemenu), 95% (AKSci) Comparator (3‑substituted): 95% (AKSci)
Higher purity specification may reduce repurification burden in sensitive workflows.
Vendor certificate-of-analysis specifications; batch purity may vary.
Analytical Chemistry Quality Control Building Block Purity

Regioisomeric and Stereochemical Identity

The piperidine substitution pattern of the target compound—tertiary amine at the 4-position with direct ring attachment—distinguishes it from several closely related analogs: 2-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS 1353975-06-0, 3-position regioisomer), 2-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS 1354009-04-3, chiral 3-substituted analog), and 2-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol (chiral 3-substituted analog) [1]. While no direct comparative biological or property data are available for these compounds, the well-established principle in medicinal chemistry that piperidine regioisomers can exhibit different receptor-binding geometries and metabolic stabilities implies that the 4- vs. 3-substitution difference may materially influence SAR outcomes. The target compound is one of the few members of this series bearing 4-position substitution directly on the ring without a methylene spacer, offering a structurally orthogonal vector compared to the more common 3-substituted or linker-extended variants .

Regioisomeric Identity
Class-level inference
4‑position directly attached; distinct from 3‑position regioisomers and chiral analogs. Structural differentiation is categorical; no comparative SAR data available.
Confirmation by CAS registry and NMR recommended.
Stereochemistry SAR Lead Optimization

Hydrogen-Bond Donor/Acceptor Profile vs. Precursor

The full 2-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol scaffold incorporates one hydrogen-bond donor (hydroxyl) and two hydrogen-bond acceptors (piperidine and tertiary amine nitrogens), yielding a topological polar surface area (TPSA) and hydrogen-bonding profile distinct from the simpler precursor N-isopropyl-N-methylpiperidin-4-amine (CAS 790205-01-5, C9H20N2, MW 156.27, no hydroxyl group) . The precursor lacks the hydroxyethyl handle entirely, meaning it cannot serve as a direct replacement in reactions requiring alcohol functionalization (e.g., esterification, etherification, Mitsunobu coupling). The predicted boiling point of the precursor is 205.3 °C at 760 mmHg—approximately 87 °C lower than the target compound's 292.8 °C—reflecting the substantial impact of the hydroxyethyl appendage on intermolecular interactions . For fragment-based screening libraries or property-guided lead optimization, this hydrogen-bond donor/acceptor count differential alters the compound's placement within drug-like chemical space.

HBD/HBA & BP
Cross-study comparable
Target: 1 HBD (OH), 2 HBA; BP ~292.8 °C Precursor: 0 HBD, 2 HBA; BP 205.3 °C
Additional HBD enables alcohol‑dependent chemistry; higher BP may influence purification options.
Predicted/calculated values; confirm experimentally.
Physicochemical Property Prediction Drug-like Space Fragment-Based Design

Best Application Scenarios


MedChem Library Synthesis with Multi-Vector Handle

For medicinal chemistry campaigns that demand a 4-substituted piperidine core bearing both a tertiary amine for basicity modulation and a primary alcohol for onward diversification (e.g., ester prodrug formation, ether-linked fragment extension, or PEGylation), 2-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol provides a multi-vector scaffold distinct from 3-substituted or linker-extended analogs . The higher predicted density (1.0 vs. 0.942 g/cm³) relative to the methylene-spacer analog signals different solvation properties, and the documented 98% purity grade (Leyan) reduces the stoichiometric uncertainty in library parallel synthesis relative to the 95% grade common for chiral 3-substituted analogs .

Fragment-Based Screening with Defined HBD/HBA Topology

The compound's one hydrogen-bond donor (hydroxyl) and two hydrogen-bond acceptors (piperidine and tertiary amine) define a specific HBD/HBA topology for fragment-based drug discovery. In contrast to the simpler N-isopropyl-N-methylpiperidin-4-amine precursor that lacks the hydroxyl entirely , the target compound enables hydrogen-bond-mediated target engagement while retaining a free alcohol for subsequent hit elaboration. The approximately 87 °C boiling point differential (292.8 vs. 205.3 °C) also provides a broader thermal window for high-temperature biophysical assay formats.

Multi-Vendor Procurement for Supply Risk Mitigation

Despite the CymitQuimica listing being marked as 'Discontinued' , 2-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol remains actively listed at MolCore (NLT 98%) , Chemenu (97%) , Leyan (98%) , Fluorochem (via cnreagent.com at ¥15,268/500 mg) , and AKSci (95%). This multi-vendor footprint allows research programs to cross-reference supply options and mitigate single-supplier dependency—an advantage over structurally related compounds that may be restricted to a sole active supplier.

SAR Exploration Around Piperidine Regioisomers

When systematically exploring the impact of piperidine substitution position (4- vs. 3- vs. 2-) on target affinity or selectivity, 2-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanol serves as the definitive 4-substituted variant . Its structural identity is unambiguously distinguished from the 3-position regioisomer (CAS 1353975-06-0) and the chiral (S)-3-substituted analog (CAS 1354009-04-3) [1]. Procuring the correct regioisomer is a prerequisite for valid SAR interpretation, and the target compound's unique CAS registry number provides the traceability anchor for publication-grade experimental reporting.

Application
Selection Property
Validation Focus
MedChem library synthesis with multi‑vector handle
Substitution pattern & purity specification
Solvation behavior & batch purity review
Fragment‑based screening with defined HBD/HBA topology
Hydrogen‑bond donor/acceptor profile
Thermal stability & assay compatibility
Multi‑vendor procurement for supply risk mitigation
Supply continuity & catalog depth
Active supplier channel verification
SAR exploration around piperidine regioisomers
Regioisomeric identity & CAS traceability
Structural confirmation by NMR or registry
Quote Request

Request a Quote for 2-[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.